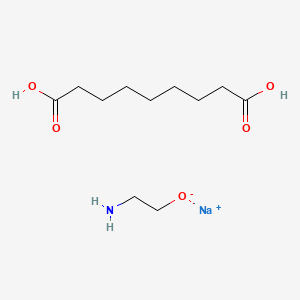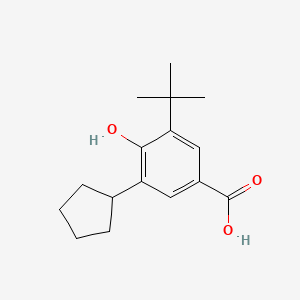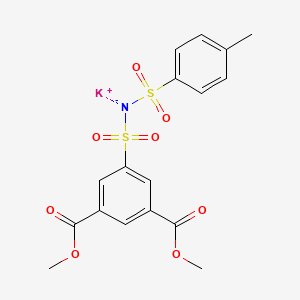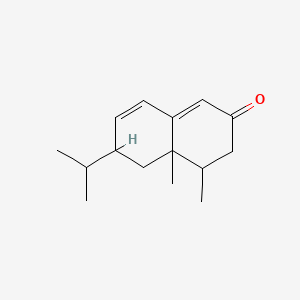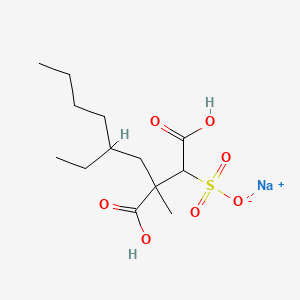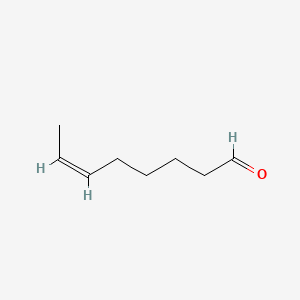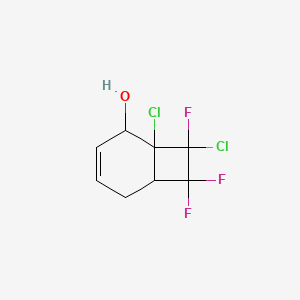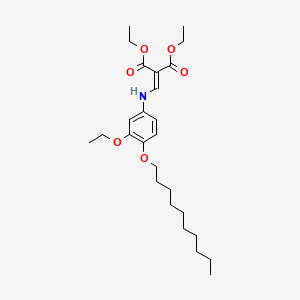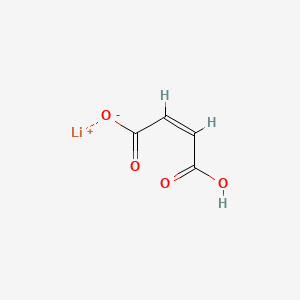
2-Butenedioic acid (2Z)-, monolithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid (2Z)-, monolithium salt is a chemical compound with the molecular formula C4H3LiO4. It is also known as lithium (Z)-4-hydroxy-4-oxobut-2-enoate. This compound is a lithium salt of 2-butenedioic acid, which is commonly referred to as maleic acid. The (2Z) notation indicates the specific geometric configuration of the double bond in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, monolithium salt typically involves the neutralization of maleic acid with lithium hydroxide. The reaction can be represented as follows:
C4H4O4+LiOH→C4H3LiO4+H2O
In this reaction, maleic acid (C4H4O4) reacts with lithium hydroxide (LiOH) to form this compound (C4H3LiO4) and water (H2O). The reaction is typically carried out in an aqueous solution at room temperature.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the careful control of temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2Z)-, monolithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form succinic acid or other related compounds.
Substitution: The lithium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Various metal salts can be used to replace the lithium ion in the compound.
Major Products
Oxidation: Products include carbon dioxide (CO2) and water (H2O) or other oxidized derivatives.
Reduction: Major products include succinic acid (C4H6O4) and related compounds.
Substitution: Products depend on the substituting cation, resulting in different metal salts of 2-butenedioic acid.
Scientific Research Applications
2-Butenedioic acid (2Z)-, monolithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug formulations.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (2Z)-, monolithium salt involves its interaction with specific molecular targets and pathways. The lithium ion plays a crucial role in modulating various biochemical processes. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Butenedioic acid (2Z)-, monolithium salt can be compared with other similar compounds, such as:
2-Butenedioic acid (2E)-, monolithium salt: This compound has a different geometric configuration (E) of the double bond.
2-Butenedioic acid, disodium salt: The lithium ion is replaced by sodium ions.
Succinic acid, monolithium salt: This compound is a reduced form of 2-butenedioic acid.
Uniqueness
The unique properties of this compound arise from its specific geometric configuration and the presence of the lithium ion. These characteristics influence its reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
85796-96-9 |
|---|---|
Molecular Formula |
C4H3LiO4 |
Molecular Weight |
122.0 g/mol |
IUPAC Name |
lithium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C4H4O4.Li/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1/b2-1-; |
InChI Key |
BLKXGOSKCMAKDP-ODZAUARKSA-M |
Isomeric SMILES |
[Li+].C(=C\C(=O)[O-])\C(=O)O |
Canonical SMILES |
[Li+].C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)




